Cas no 2229313-83-9 (2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile)
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile
- 2229313-83-9
- EN300-1739128
-
- Inchi: 1S/C8H11N3/c1-8(2,5-9)7-4-10-6-11(7)3/h4,6H,1-3H3
- InChI Key: BQGWNPDLRNWAAU-UHFFFAOYSA-N
- SMILES: N1(C)C=NC=C1C(C#N)(C)C
Computed Properties
- Exact Mass: 149.095297364g/mol
- Monoisotopic Mass: 149.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 41.6Ų
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1739128-0.05g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1739128-0.1g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1739128-0.25g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1739128-0.5g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1739128-1.0g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-1739128-2.5g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1739128-5.0g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1739128-10.0g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1739128-1g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1739128-5g |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile |
2229313-83-9 | 5g |
$3147.0 | 2023-09-20 |
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile
Comprehensive Overview of 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile (CAS No. 2229313-83-9)
2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile (CAS No. 2229313-83-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of imidazole derivatives, which are widely recognized for their biological activity and versatility in drug design. Its molecular formula, C9H13N3, and distinct nitrile functional group make it a valuable intermediate in synthetic chemistry.
The growing interest in 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile is driven by its potential applications in medicinal chemistry and crop protection. Researchers are particularly intrigued by its role as a precursor in the synthesis of heterocyclic compounds, which are pivotal in developing new therapeutic agents and pesticides. Its structural motif, featuring both an imidazole ring and a cyano group, offers multiple sites for chemical modification, enabling the creation of diverse derivatives with tailored properties.
In the context of drug discovery, 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile has been explored for its potential to inhibit specific enzymatic pathways. The imidazole moiety is known to interact with biological targets, such as kinases and G-protein-coupled receptors, making it a promising scaffold for designing small-molecule inhibitors. Recent studies have highlighted its relevance in addressing neurodegenerative diseases and metabolic disorders, aligning with current trends in precision medicine.
From an agrochemical perspective, this compound's nitrile group enhances its utility as a building block for pesticide formulations. Its stability and reactivity under various conditions make it suitable for developing next-generation crop protection agents. With the increasing demand for sustainable agriculture, researchers are investigating its potential to replace traditional chemical pesticides with more environmentally friendly alternatives.
The synthesis of 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile typically involves multistep organic reactions, including alkylation and cyanation processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and efficiency. These innovations reflect the broader shift toward green chemistry, where minimizing waste and energy consumption is a priority.
Analytical characterization of this compound relies on techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure purity and confirm structural integrity, which are critical for its applications in high-value industries. The compound's physicochemical properties, such as solubility and stability, are also well-documented to guide formulation development.
As the scientific community continues to explore 2-methyl-2-(1-methyl-1H-imidazol-5-yl)propanenitrile, its role in innovative research is expected to expand. Whether in pharmaceuticals or agrochemicals, its versatility and adaptability make it a compound of enduring interest. Future studies may uncover novel applications, further solidifying its importance in modern chemistry.
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